2,5-Dihydroxythiophene-3-carboxylic acid
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Overview
Description
2,5-Dihydroxythiophene-3-carboxylic acid is a thiophene derivative with significant importance in various fields of chemistry and industry. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. The presence of hydroxyl and carboxylic acid groups in this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxythiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which is a well-known procedure for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxythiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides, anhydrides, and amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various esters, amides, and other functionalized thiophene derivatives, which have applications in pharmaceuticals, materials science, and organic synthesis.
Scientific Research Applications
2,5-Dihydroxythiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxythiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene-3-carboxylic acid: This compound has chlorine atoms instead of hydroxyl groups, leading to different chemical properties and reactivity.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: This compound has additional hydroxyl and carboxylic acid groups, making it more reactive and versatile in chemical synthesis.
Uniqueness
2,5-Dihydroxythiophene-3-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
733725-57-0 |
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Molecular Formula |
C5H4O4S |
Molecular Weight |
160.15 g/mol |
IUPAC Name |
2,5-dihydroxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H4O4S/c6-3-1-2(4(7)8)5(9)10-3/h1,6,9H,(H,7,8) |
InChI Key |
CYFCJIWTRXEZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)O)O |
Origin of Product |
United States |
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